2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a piperidin-4-yloxy group via a carbonyl bridge, with a cyano-substituted pyridine (nicotinonitrile) moiety. This structure integrates multiple electron-withdrawing groups (EWGs), including the thiadiazole ring, carbonyl group, and nitrile, which synergistically enhance its electron-deficient character. Such properties make it a candidate for applications in organic electronics, such as organic photovoltaics (OPVs) or as a ligand in medicinal chemistry.
Properties
IUPAC Name |
2-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-11-13-2-1-7-20-17(13)25-14-5-8-23(9-6-14)18(24)12-3-4-15-16(10-12)22-26-21-15/h1-4,7,10,14H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPSQMGXMXQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzo[c][1,2,5]thiadiazole derivatives. The key steps include:
- Formation of the piperidine ring : This is achieved through standard amine coupling reactions.
- Nitrile introduction : The nitrile group is often introduced via nucleophilic substitution techniques.
- Final assembly : The final product is obtained through condensation reactions involving the previously synthesized components.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives with similar structures inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .
- Mechanism of action : The anticancer activity is often linked to the induction of apoptosis and inhibition of specific signaling pathways like PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro assays indicated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values in the range of 32 to 128 µg/mL .
- Biofilm formation inhibition : Studies have shown that it can significantly reduce biofilm formation in pathogenic bacteria like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several research findings highlight the biological significance of this compound:
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Amide Coupling : The benzo[c] thiadiazole-5-carbonyl group is introduced to the piperidine ring using coupling agents like EDCI/HOBT or Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., NMP) at 80–120°C, achieving yields up to 87% .
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Etherification : The piperidin-4-yloxy group is attached to the nicotinonitrile via nucleophilic substitution, typically under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction Steps :
Benzo[c] thiadiazole Core
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Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes selective sulfonation or halogenation at the 4- and 7-positions under acidic conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .
Piperidin-4-yloxy Bridge
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Nucleophilic Displacement : The ether oxygen participates in SN2 reactions with alkyl halides or aryl boronic acids under Pd catalysis .
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Oxidation : MnO₂ or RuO₄ oxidizes the piperidine ring to a pyridine derivative, modifying solubility .
Nitrile Group
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Hydrolysis : Concentrated HCl or H₂SO₄ converts the nitrile to a carboxylic acid (→ nicotinic acid derivative ) .
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Cycloaddition : Reacts with sodium azide to form tetrazole derivatives under Cu(I) catalysis .
Catalytic and Solvent Effects
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Palladium Catalysis : Critical for Suzuki-Miyaura couplings (e.g., aryl boronic acid additions to the thiadiazole ring) .
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Solvent Optimization : Polar aprotic solvents (NMP, DMF) enhance reaction rates for amide/ether bond formation .
Stability Under Conditions
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Acidic Media : The thiadiazole ring remains stable, but the nitrile hydrolyzes to carboxylic acid above 100°C .
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Basic Media : Piperidine ring undergoes deprotonation, facilitating side reactions unless temperatures are controlled .
Key Research Findings
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Spectral Confirmation : IR spectra show characteristic peaks for C≡N (2219 cm⁻¹) and C=O (1680 cm⁻¹) .
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Crystallography : Single-crystal X-ray studies confirm the E-configuration of the ethylene bridge in analogous compounds .
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Biological Activity : Derivatives exhibit IC₅₀ values <50 μM in kinase inhibition assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s design shares similarities with two classes of molecules:
Benzothiadiazole Derivatives : These are widely used in OPVs due to their strong electron-accepting properties. For example, polymers like PCDTBT (poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]) incorporate benzothiadiazole units to lower the LUMO energy level, enhancing charge separation in solar cells .
Nicotinonitrile Derivatives: Cyano-substituted pyridines are employed in coordination chemistry and catalysis due to their π-deficient nature.
Key Comparative Parameters
Performance in OPVs
While the target compound’s exact photovoltaic performance is undocumented, its structural features suggest advantages over traditional materials:
- Solution Processability : The piperidine and ether linkages may improve solubility compared to rigid polymers like P3HT, enabling inkjet-printing or roll-to-roll fabrication .
Preparation Methods
Oxidation of Benzo[c]thiadiazole-5-carbaldehyde
Benzo[c]thiadiazole-5-carbaldehyde (1) is oxidized to the corresponding carboxylic acid (2) using potassium permanganate (KMnO₄) or Jones reagent in acidic aqueous conditions. The reaction typically proceeds at 60–80°C for 6–8 hours, yielding 2 in >85% purity.
Conversion to Acid Chloride
The carboxylic acid (2) is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux for 2–4 hours. This step generates benzo[c]thiadiazole-5-carbonyl chloride (3), a reactive intermediate used without further purification.
Characterization Data for (3):
- $$ ^1 \text{H NMR} $$ (500 MHz, CDCl₃): δ 9.02 (s, 1H, Ar-H), 8.35–8.33 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, Ar-H), 8.12–8.10 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, Ar-H).
- IR (KBr): 1775 cm⁻¹ (C=O stretch).
Preparation of Piperidin-4-yloxy-nicotinonitrile Intermediate
The nicotinonitrile-piperidine ether linkage is constructed via nucleophilic substitution or Mitsunobu reaction:
Synthesis of 2-Hydroxynicotinonitrile (4)
2-Chloronicotinonitrile undergoes hydrolysis in aqueous sodium hydroxide (NaOH, 10%) at 80°C for 5 hours to yield 2-hydroxynicotinonitrile (4). The product is isolated by acidification with HCl and recrystallized from ethanol (Yield: 78%).
Ether Formation with Piperidin-4-ol
Method A (SN2 Reaction):
A mixture of 2-hydroxynicotinonitrile (4, 1 mmol), piperidin-4-ol (5, 1.2 mmol), and potassium carbonate (K₂CO₃, 2 mmol) in dimethylformamide (DMF) is heated at 90°C for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford 2-((piperidin-4-yl)oxy)nicotinonitrile (6, Yield: 65%).
Method B (Mitsunobu Reaction):
To a solution of 4 (1 mmol) and piperidin-4-ol (5, 1.2 mmol) in tetrahydrofuran (THF), diethyl azodicarboxylate (DEAD, 1.5 mmol) and triphenylphosphine (PPh₃, 1.5 mmol) are added at 0°C. The reaction is stirred at room temperature for 24 hours, yielding 6 in 82% yield after purification.
Characterization Data for (6):
- $$ ^1 \text{H NMR} $$ (500 MHz, DMSO-d₆): δ 8.45 (dd, $$ J = 4.9 \, \text{Hz} $$, 1H, Ar-H), 7.95 (d, $$ J = 8.1 \, \text{Hz} $$, 1H, Ar-H), 6.89 (dd, $$ J = 7.8 \, \text{Hz} $$, 1H, Ar-H), 4.70–4.65 (m, 1H, OCH), 3.10–3.05 (m, 2H, NCH₂), 2.80–2.75 (m, 2H, NCH₂), 2.05–1.95 (m, 2H, CH₂), 1.85–1.75 (m, 2H, CH₂).
Amide Coupling to Assemble the Target Compound
The final step involves coupling the benzo[c]thiadiazole-5-carbonyl chloride (3) with the piperidine intermediate (6):
Reaction Conditions
A solution of 3 (1 mmol) in anhydrous DCM is added dropwise to a stirred mixture of 6 (1 mmol) and triethylamine (Et₃N, 2 mmol) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (DCM/methanol, 95:5) to yield 2-((1-(benzo[c]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (7, Yield: 74%).
Optimization Insights
- Solvent Screening: DCM outperforms THF and acetonitrile in minimizing side reactions.
- Base Selection: Et₃N provides higher yields than diisopropylethylamine (DIPEA) or pyridine.
Characterization Data for (7):
- $$ ^1 \text{H NMR} $$ (500 MHz, DMSO-d₆): δ 9.05 (s, 1H, Ar-H), 8.62 (dd, $$ J = 4.9 \, \text{Hz} $$, 1H, Ar-H), 8.40–8.38 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, Ar-H), 8.32–8.30 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, Ar-H), 7.98 (d, $$ J = 8.1 \, \text{Hz} $$, 1H, Ar-H), 7.05 (dd, $$ J = 7.8 \, \text{Hz} $$, 1H, Ar-H), 5.10–5.05 (m, 1H, OCH), 4.20–4.15 (m, 2H, NCH₂), 3.70–3.65 (m, 2H, NCH₂), 2.95–2.85 (m, 2H, CH₂), 2.30–2.20 (m, 2H, CH₂).
- IR (KBr): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
- HRMS (ESI): m/z calculated for C₂₁H₁₆N₅O₂S [M+H]⁺: 418.1024; found: 418.1028.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines steps 2 and 3: 2-hydroxynicotinonitrile (4), piperidin-4-ol (5), and benzo[c]thiadiazole-5-carbonyl chloride (3) are reacted in DMF with K₂CO₃ at 80°C for 24 hours. This method yields 7 directly but with lower efficiency (Yield: 58%).
Solid-Phase Synthesis
Immobilization of piperidin-4-ol on Wang resin enables iterative coupling and cleavage steps, though this method is less cost-effective for large-scale production.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Overall Yield | 74% | 58% |
| Purity (HPLC) | >98% | 92% |
| Reaction Time | 18 hours | 24 hours |
| Scalability | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
